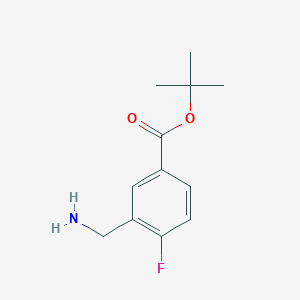

CID 146155634

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CID 146155634 is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-(4-(4-(4-fluorophenyl)-1,3-oxazol-2-yl)piperidin-1-yl)butanoic acid and has a molecular formula of C21H26FN2O3.

Applications De Recherche Scientifique

Reversible and Spatiotemporal Control of Protein Function

CID has emerged as a pivotal technique for manipulating protein functions within cells with unparalleled precision. This approach has enabled researchers to dissect complex biological processes, such as signal transductions, and extend the applications to studying membrane and protein trafficking. The development of orthogonal and reversible CID systems underscores the method's flexibility, allowing for the targeted manipulation of proteins to understand their roles in cellular contexts more clearly (Voss, Klewer, & Wu, 2015).

Inducible Gene Regulation and Editing

Further advancements in CID technology have facilitated the development of novel platforms for inducible gene regulation and gene editing. By engineering PROTAC-CID systems, researchers have created versatile molecular tools that offer fine-tuned control over gene expression and enable multiplexing of biological signals. This technology demonstrates significant potential for in vivo applications, including transient genome manipulation and inducible expression of DNA recombinases, thereby expanding the possibilities for research and therapeutic interventions (Ma et al., 2023).

Safeguard Systems for Stem Cell Therapy

CID techniques have also been instrumental in enhancing the safety of stem cell therapies. A notable application is the incorporation of the inducible caspase-9 (iC9) system into induced pluripotent stem cells (iPSCs), providing a safeguard mechanism to eliminate undesired cells in vivo. This approach has shown promise in preclinical models, ensuring the safety of iPSC-derived therapies by enabling controlled apoptosis of the cells if necessary (Ando et al., 2015).

Clustering and Dimensionality Reduction in Single-Cell RNA-seq Data

In computational biology, CID algorithms, such as CIDR (Clustering through Imputation and Dimensionality Reduction), have been developed to address challenges in single-cell RNA sequencing (scRNA-seq) data analysis. CIDR employs a novel imputation approach to improve clustering accuracy by mitigating the effects of dropouts in scRNA-seq datasets, thereby providing more reliable insights into cellular heterogeneity and function (Lin, Troup, & Ho, 2016).

Chemical-Induced Dimerization in Signaling Studies

The application of CID has played a critical role in elucidating the mechanisms of signal transduction within cells. Through the use of CID, researchers have gained valuable insights into the dynamics of lipid second messengers and small GTPases. This technique has helped resolve the "signaling paradox," illustrating how a limited pool of signaling molecules can elicit a wide range of cellular responses. The advancement in CID methodologies, including the development of novel CID substrates, has facilitated the orthogonal manipulation of multiple signaling pathways simultaneously, offering a deeper understanding of cellular signaling networks (DeRose, Miyamoto, & Inoue, 2013).

Propriétés

InChI |

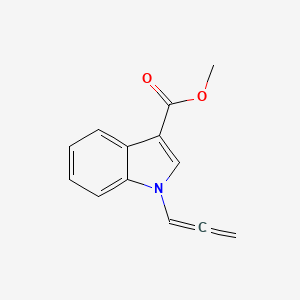

InChI=1S/C13H11NO2/c1-3-8-14-9-11(13(15)16-2)10-6-4-5-7-12(10)14/h4-9H,1H2,2H3 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGABVZDQHQPBPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC=CC=C21)C=C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 146155634 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-Benzylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2955112.png)

![2-((3,4-dichlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2955114.png)

![3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2955115.png)

![5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2955117.png)

![N~2~-(furan-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-alpha-asparagine](/img/structure/B2955119.png)

![3-chloro-4-[(2-chlorophenyl)methoxy]benzoic Acid](/img/structure/B2955125.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2955128.png)

![2-({6-benzyl-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B2955131.png)

![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2955135.png)